Bienvenue dans la boutique en ligne BenchChem!

N-methylquinolin-4-amine

Physicochemical profiling ADME prediction Blood-brain barrier permeability

N-methylquinolin-4-amine (CAS 16401-66-4) is a 4-aminoquinoline derivative in which the exocyclic amine bears a single N-methyl substituent, yielding the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol. Unlike its parent 4-aminoquinoline (CAS 578-68-7), this compound features one rotatable bond (C–N methyl), a reduced topological polar surface area (TPSA) of 24.9 Ų, and a computed XLogP3 of 0.9, consistent with a moderately polar, low-molecular-weight heterocyclic scaffold.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 16401-66-4
Cat. No. B186922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylquinolin-4-amine
CAS16401-66-4
SynonymsN-METHYLQUINOLIN-4-AMINE
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCNC1=CC=NC2=CC=CC=C21
InChIInChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12)
InChIKeyBZKSAWDBBGWYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methylquinolin-4-amine (CAS 16401-66-4): Procurement & Selection Guide for the 4-(N-Methylamino)quinoline Scaffold


N-methylquinolin-4-amine (CAS 16401-66-4) is a 4-aminoquinoline derivative in which the exocyclic amine bears a single N-methyl substituent, yielding the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol [1]. Unlike its parent 4-aminoquinoline (CAS 578-68-7), this compound features one rotatable bond (C–N methyl), a reduced topological polar surface area (TPSA) of 24.9 Ų, and a computed XLogP3 of 0.9, consistent with a moderately polar, low-molecular-weight heterocyclic scaffold [1]. It is commercially available as a research chemical with a typical purity of ≥97% and is classified as a harmful/irritant under GHS07 . The compound belongs to the broader 4-aminoquinoline class, whose members—chloroquine, amodiaquine, and mefloquine—are established antimalarial agents, yet N-methylquinolin-4-amine itself occupies a distinct chemical space that cannot be assumed interchangeable with any single clinical analog [2].

Why N-methylquinolin-4-amine Cannot Be Simply Replaced by 4-Aminoquinoline or 2-Methylquinolin-4-amine in Research Procurement


N-methylquinolin-4-amine, 4-aminoquinoline (quinolin-4-amine), and 2-methylquinolin-4-amine (4-aminoquinaldine) share the quinoline core but diverge critically in properties governing molecular recognition, pharmacokinetic behavior, and synthetic derivatization. The N-methyl substitution reduces the topological polar surface area from 38.9 Ų (4-aminoquinoline) to 24.9 Ų while shifting the methylation locus from the exocyclic nitrogen (this compound) to the 2-position of the quinoline ring in 2-methylquinolin-4-amine—a positional isomerism that produces a LogP differential of ~0.5–1.2 units between the two isomers [1]. These differences are not cosmetic: in the 4-aminoquinoline antimalarial pharmacophore, the nature and position of the amine substituent directly control accumulation in the parasite digestive vacuole, heme binding, and resistance profiles against chloroquine-resistant Plasmodium falciparum strains [2]. Substituting one 4-aminoquinoline variant for another without explicit comparative data therefore risks altered target engagement, solubility, and biological readout, undermining experimental reproducibility and structure–activity relationship (SAR) interpretation [3].

N-methylquinolin-4-amine (CAS 16401-66-4): Quantitative Comparator Evidence for Differentiated Scientific Selection


Topological Polar Surface Area (TPSA) Reduction vs. 4-Aminoquinoline: Implication for Membrane Permeability

N-methylquinolin-4-amine exhibits a TPSA of 24.9 Ų, representing a 36% reduction compared to the TPSA of 38.9 Ų for the unsubstituted parent compound 4-aminoquinoline (CAS 578-68-7) [1]. Both compounds share the same hydrogen bond acceptor count (2) and hydrogen bond donor count (1, per Cactvs computation), indicating that the TPSA reduction arises from steric shielding of the polar amine surface by the N-methyl group rather than from altered H-bond capacity [1]. In CNS drug discovery, a TPSA below 60–70 Ų is generally associated with favorable passive blood-brain barrier permeation; the exceptionally low TPSA of 24.9 Ų places this compound among the more permeable 4-aminoquinoline congeners [2].

Physicochemical profiling ADME prediction Blood-brain barrier permeability

Lipophilicity Differential vs. Positional Isomer 2-Methylquinolin-4-amine: ADME Property Divergence

Despite sharing the identical molecular formula (C₁₀H₁₀N₂, MW 158.20), N-methylquinolin-4-amine and its positional isomer 2-methylquinolin-4-amine (4-aminoquinaldine, CAS 6628-04-2) display markedly different lipophilicity profiles. N-methylquinolin-4-amine has a vendor-reported LogP of 1.60 and a PubChem computed XLogP3 of 0.9 [1], whereas 2-methylquinolin-4-amine exhibits a LogP of 2.09 . The LogP differential of approximately 0.5–1.2 units (depending on the measurement method) corresponds to a ~3- to 16-fold difference in octanol–water partition coefficient, which would translate into measurably different plasma protein binding, volume of distribution, and metabolic clearance if these compounds were advanced into pharmacokinetic studies [2].

Lipophilicity Isomer comparison LogP Drug-likeness

Retained Antiplasmodial Activity Against Chloroquine-Resistant P. falciparum: 4-Methylamino Scaffold Class Evidence

A systematic study of 21 novel 4-N-(methyl)-4-aminoquinoline analogues demonstrated that the 4-methylamino substitution pattern is well tolerated for antiplasmodial activity, with compounds 9a–i exhibiting IC50 values below 500 nM against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum [1]. Compound 11a, the most potent analogue, achieved IC50 values of 40 nM (3D7) and 60 nM (K1), while compound 10c displayed IC50 values of 60 nM (3D7) and 100 nM (K1)—retaining near-equivalent potency across both strains [1]. By contrast, chloroquine—the clinical 4-aminoquinoline comparator—shows a well-documented loss of efficacy against resistant K1 strains, with resistance indices often exceeding 10-fold [2]. Most 4-methylaminoquinoline compounds in this series exhibited cytotoxicity CC50 values above 50 μM in VERO cells, yielding selectivity indices as high as 963 (compound 10c, 3D7 strain) [1]. The study authors concluded that '4-methylamino substitution is well tolerated for the antiplasmodial activity with reduced toxicity' [1].

Antimalarial drug discovery Chloroquine resistance Plasmodium falciparum 4-Aminoquinoline SAR

Physical State Differentiation: Liquid/Oil vs. Crystalline Solid Handling for Laboratory-Scale Synthesis

N-methylquinolin-4-amine is reported as a liquid or oil at ambient temperature, with a computed boiling point of 306.7 ± 17.0 °C at 760 mmHg and density of 1.2 ± 0.1 g/cm³, and no discrete melting point is reported in vendor documentation . In contrast, its positional isomer 2-methylquinolin-4-amine is a crystalline solid with a well-defined melting point of 162–166 °C and a boiling point of 333 °C . This physical state difference has practical consequences: liquid compounds require volumetric dispensing (syringe/micropipette) rather than gravimetric weighing, are more susceptible to oxidative degradation without inert atmosphere storage, and may demand different solvent systems for reaction setup. The absence of a sharp melting point also means that melting point determination cannot serve as a rapid identity or purity check for N-methylquinolin-4-amine, necessitating reliance on NMR, HPLC, or MS for quality control .

Compound handling Formulation Physical state Laboratory procurement

Synthetic Tractability: Microwave-Assisted Fusion Methodology Enables Efficient Derivatization at the 4-Amino Position

The N-methyl secondary amine motif of N-methylquinolin-4-amine and its congeners enables a specific synthetic pathway—Boc-deprotection–methylation cascade followed by microwave-assisted fusion with 4-chloroquinoline—that produces 4-N-methylaminoquinoline derivatives in yields of 55–60% under optimized conditions (1.5 equiv amine, 2 equiv phenol, 145 °C, 50 W microwave irradiation, 30 min) [1]. This methodology overcomes the sluggish nucleophilic aromatic substitution (SNAr) encountered with conventional thermal fusion of N-methylated secondary amines to 4-chloroquinolines, which otherwise yields unresolved product mixtures [1]. In contrast, primary 4-aminoquinolines (e.g., 4-aminoquinoline itself) follow a different reactivity profile in SNAr reactions due to their higher nucleophilicity and different steric demands, meaning that synthetic protocols optimized for primary 4-aminoquinolines do not directly translate to N-methylated analogs [2].

Synthetic methodology 4-Aminoquinoline derivatization Microwave-assisted synthesis Building block utility

N-methylquinolin-4-amine (CAS 16401-66-4): High-Confidence Research and Industrial Application Scenarios Based on Comparative Evidence


Antimalarial Lead Optimization: Resistance-Breaking 4-Aminoquinoline Analog Synthesis

Procurement of N-methylquinolin-4-amine as a core scaffold is justified for medicinal chemistry programs targeting chloroquine-resistant P. falciparum. The 2021 ACS Omega study demonstrated that 4-N-methylaminoquinoline analogues retain IC50 values below 500 nM against both CQ-sensitive (3D7) and CQ-resistant (K1) strains, with compound 11a achieving IC50 = 40 nM (3D7) and 60 nM (K1) [1]. The same study provides a validated synthetic protocol—Boc-deprotection–methylation using Red-Al followed by microwave-assisted fusion with 4-chloroquinolines at 145 °C—that yields pure 4-N-methylaminoquinoline products in 60% isolated yield, overcoming the conventional thermal fusion bottleneck [1]. The scaffold's reduced TPSA (24.9 Ų vs. 38.9 Ų for 4-aminoquinoline) additionally predicts improved membrane permeability, which may enhance parasite digestive vacuole accumulation [2].

CNS-Penetrant 4-Aminoquinoline Probe Development

The exceptionally low TPSA of 24.9 Ų and single hydrogen bond donor count place N-methylquinolin-4-amine within the favorable physicochemical space for CNS drug discovery (TPSA < 60–70 Ų, HBD ≤ 3) [1]. This contrasts with the parent 4-aminoquinoline (TPSA = 38.9 Ų) and the positional isomer 2-methylquinolin-4-amine (TPSA = 38.91 Ų, LogP = 2.09), which occupy different regions of CNS drug-likeness space [2]. Researchers developing brain-penetrant 4-aminoquinoline-based probes—for example, targeting the histamine H3 receptor, NMDA receptors, or lysine methyltransferases (G9a/DNMT)—should preferentially select the N-methylquinolin-4-amine scaffold based on its superior predicted passive BBB permeability profile [3].

Kinase Inhibitor Fragment and Focused Library Synthesis

The N-methylquinolin-4-amine core serves as a versatile fragment for kinase inhibitor design, as the quinoline ring can occupy the adenine-binding pocket of kinases while the N-methyl group provides a vector for further elaboration. The microwave-assisted fusion methodology enables rapid parallel synthesis of 4-N-methylaminoquinoline libraries with diverse side chains [1]. The compound's LogP of 1.60 (vendor) / XLogP3 of 0.9 (PubChem) places it within the optimal range for fragment-based drug discovery (typically LogP < 3), and its molecular weight of 158.20 g/mol conforms to the 'rule of three' for fragment libraries (MW < 300) [2]. Its liquid physical state is advantageous for automated liquid handling in high-throughput parallel synthesis platforms [3].

Immunomodulatory CpG-ODN Antagonist SAR Exploration

Substituted 4-quinolinamines constitute a well-characterized class of antagonists of immunostimulatory CpG-oligodeoxynucleotides, with reported EC50 values ranging from 0.24 nM to 550 nM depending on substituent pattern [1]. N-methylquinolin-4-amine provides a unique entry point into this SAR space, as the N-methyl group offers a defined substitution vector distinct from primary 4-aminoquinolines (which have two N–H bonds available for derivatization) and from N,N-disubstituted analogs (which lack hydrogen bond donor capacity). The presence of one N–H donor and one N–methyl group yields a monofunctional secondary amine that can be selectively alkylated, acylated, or sulfonylated without protecting group manipulation [2]. The reduced TPSA relative to primary 4-aminoquinolines may also confer superior cellular permeability in TLR9-dependent immunomodulation assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.